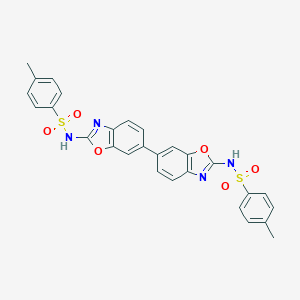![molecular formula C22H29N3O4S B296178 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B296178.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as BZPMT, is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH in various tissues and organs. BZPMT has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.
Mecanismo De Acción
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide acts as a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH in various tissues and organs. By inhibiting these enzymes, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. In neurological disorders, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide may improve cognitive function by modulating the pH balance in the brain.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various tissues and organs. In cancer, it inhibits the growth and metastasis of tumors by disrupting the pH balance in cancer cells. In the brain, it may improve cognitive function by modulating the pH balance. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is its potent inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is also known to have off-target effects on other carbonic anhydrase isoforms, which can complicate the interpretation of experimental results. In addition, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is a relatively complex molecule, which can make its synthesis and purification challenging.
Direcciones Futuras
There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase IX and XII, which could improve the efficacy and specificity of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide and other sulfonamide drugs. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide in other diseases, such as metabolic disorders and infectious diseases. Finally, the development of new imaging agents based on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide could improve the detection and diagnosis of various diseases.
Métodos De Síntesis
The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-N,5-dimethylbenzenesulfonamide with 1-benzylpiperazine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide by the addition of a strong acid such as hydrochloric acid.
Aplicaciones Científicas De Investigación
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and other diseases. In cancer, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of various types of tumors, including breast, lung, and prostate cancer. It has also been studied as a potential imaging agent for the detection of hypoxic tumors.
In neurological disorders, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been investigated as a potential treatment for epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propiedades
Fórmula molecular |
C22H29N3O4S |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-18-9-10-20(29-3)21(15-18)30(27,28)23(2)17-22(26)25-13-11-24(12-14-25)16-19-7-5-4-6-8-19/h4-10,15H,11-14,16-17H2,1-3H3 |
Clave InChI |
PTRWBYQFKGIRQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)

